Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is a complex organic compound with a unique structure that includes an indole core, an iodine atom, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group will produce an amine.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-salicylidene-m-phenylenediamine: A Schiff base with similar functional groups.
Thiophene derivatives: Compounds with a similar heterocyclic structure.
Uniqueness
Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is unique due to the presence of the iodine atom and the specific arrangement of functional groups
Properties
Molecular Formula |
C17H15IN2O3 |
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Molecular Weight |
422.22 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methylindole-5-carboxylate |
InChI |
InChI=1S/C17H15IN2O3/c1-20-13-8-14(21)12(17(22)23-2)7-11(13)15(18)16(20)9-4-3-5-10(19)6-9/h3-8,21H,19H2,1-2H3 |
InChI Key |
VTTOBPHJDIPAST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C3=CC(=CC=C3)N)I)C(=O)OC)O |
Origin of Product |
United States |
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